molecular formula C8H9NO3 B1464535 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1248153-14-1

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1464535
CAS No.: 1248153-14-1
M. Wt: 167.16 g/mol
InChI Key: QYHASALJQXUACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, serving as a versatile building block for developing novel therapeutic agents. The oxazole ring is a privileged structure in drug discovery, and its incorporation into molecular designs is a common optimization technique to enhance biological activity and fine-tune pharmacokinetic properties . This compound is part of the oxazole-4-carboxamide chemotype, a class of molecules recognized for its dual opportunity in anti-infective development, offering directional hydrogen-bonding capacity and tunable electronic properties amenable to pharmacological optimization . Researchers utilize this acid in the synthesis of complex molecules, such as oxazolyl tetrahydropyrazolopyridines (THPPs), for screening against resistant bacterial pathogens . Furthermore, oxazole-4-carboxamide derivatives have demonstrated promising in vitro anti-coronavirus activity against both alpha and beta lineages, with a mechanism of action consistent with early post-entry host modulation, providing a valuable tool for broadening antiviral coverage . The cyclopropylmethyl substituent contributes steric and electronic modulation, making this carboxylic acid a critical intermediate for constructing potential inhibitors and probing biochemical pathways. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHASALJQXUACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes for Oxazole Carboxylic Acids

Oxazole derivatives, including 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, are commonly synthesized via multi-step procedures involving:

  • Formation of the oxazole ring through cyclization reactions.
  • Functional group transformations to introduce carboxylic acid groups.
  • Alkylation or substitution to add the cyclopropylmethyl substituent.

Typical methods involve condensation of suitable precursors such as amino alcohols or carboxylic acid derivatives with reagents that facilitate ring closure under controlled conditions.

Specific Preparation Strategies for this compound

Coupling Reaction of Carboxylic Acid Derivatives with Amino Compounds

According to patent WO2011043371A1, a key method for synthesizing oxazole carboxylic acid derivatives involves reacting a carboxylic acid derivative with an amino compound in the presence of a condensing agent. The reaction is typically conducted in an inert solvent such as aromatic hydrocarbons (benzene, toluene), halogenated hydrocarbons (dichloromethane, chloroform), or ethers (tetrahydrofuran, dioxane) under cooling to moderate heating conditions (-20 °C to 60 °C) for durations ranging from 0.1 hours to 5 days. The process may be summarized as follows:

Step Reagents/Conditions Description
1 Carboxylic acid derivative + amino compound Equimolar or slight excess amounts
2 Condensing agent (e.g., carbodiimides) Facilitates amide bond formation
3 Solvent: benzene, toluene, DCM, THF, etc. Inert to reaction
4 Temperature: -20 °C to 60 °C Reaction time: 0.1 h to 5 days
5 Stirring under inert atmosphere To prevent oxidation or side reactions

This method allows for the formation of amide or ester intermediates that can be cyclized to form the oxazole ring system with the desired substituents, including cyclopropylmethyl groups.

Palladium-Catalyzed Coupling Reactions

The same patent describes a palladium-catalyzed coupling approach where two precursors (compounds 3 and 4 or their esters) are reacted in the presence of a base (sodium carbonate, potassium carbonate) and a palladium catalyst under an inert atmosphere. The reaction typically proceeds at room temperature to reflux for 0.1 to 5 days, yielding the target oxazole compound with high specificity. Solvents used include aromatic hydrocarbons, ethers, halogenated hydrocarbons, and alcohols.

One-Pot Synthesis Using Copper Ferrite (CuFe2O4) Catalyst

A recent sustainable method described by Mansoori and Javid (2023) involves a one-pot synthesis of highly functionalized oxazoles using benzoin, carboxylic acids, and ammonium acetate in aqueous media catalyzed by heterogeneous CuFe2O4 nanoparticles. Key features include:

  • Use of water as a green solvent.
  • CuFe2O4 nanoparticles as a recyclable catalyst with magnetic properties allowing easy separation.
  • Enhanced reaction rates and yields, especially with aromatic acids bearing electron-donating groups.
  • Simple product isolation by filtration due to solid formation.

Catalyst Characterization:

Property Description
Particle Size 20–40 nm
Structure Cubic jacobsite
Morphology Urchin-like superstructures
Magnetic Properties Detectable at room temperature
Recyclability Effective for at least 5 cycles

This method exemplifies an environmentally friendly approach to oxazole synthesis, potentially adaptable to this compound by selecting appropriate carboxylic acid and amine precursors.

Multi-Step Synthetic Sequences Involving Alkylation and Cyclization

Research on related oxazole derivatives (e.g., 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid) shows multi-step sequences including:

  • N-alkylation of pyrazole or oxazole precursors with alkyl halides (e.g., cyclopropylmethyl halides) using sodium hydride in toluene, achieving high regioselectivity.
  • Conversion of esters to carboxylic acids via base hydrolysis (KOH in aqueous methanol).
  • Cyclization reactions promoted by bases such as cesium carbonate in DMSO at elevated temperatures (100 °C).
  • Reduction and oxidation steps to modify functional groups as needed.

These steps are monitored by thin-layer chromatography and characterized by NMR and mass spectrometry to ensure purity and structure confirmation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Coupling of carboxylic acid derivative with amino compound Condensing agents, inert solvents, -20 to 60 °C, 0.1–5 days Versatile, widely applicable Requires multiple purification steps
Palladium-catalyzed coupling Pd catalyst, base (Na2CO3, K2CO3), inert atmosphere, reflux High regioselectivity, mild conditions Catalyst cost, inert atmosphere needed
One-pot CuFe2O4-catalyzed synthesis Benzoin, carboxylic acids, ammonium acetate, water solvent, CuFe2O4 catalyst Green, recyclable catalyst, simple work-up May require optimization for specific substrates
Multi-step alkylation and cyclization Alkyl halides, NaH, KOH hydrolysis, Cs2CO3/DMSO cyclization High regioselectivity, adaptable Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid exhibits potential anticancer properties. It may interact with specific cellular pathways involved in tumor growth and apoptosis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, indicating a need for further exploration of this compound’s activity in vitro and in vivo.
  • Antimicrobial Properties : Research indicates that derivatives of oxazole compounds can inhibit the growth of bacteria and fungi. The unique structure of this compound may enhance its biological activity against pathogens.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Biological Studies

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, leading to various biological effects:

Activity Mechanism References
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of metabolic pathways

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Effects :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antibiotics.

Industrial Applications

Beyond medicinal uses, this compound finds applications in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties.
  • Agrochemicals : Its biological activity may be harnessed for developing new agrochemical products aimed at pest control.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
This compound Cyclopropylmethyl (5), COOH (4) C₈H₉NO₃ 167.16 Moderate lipophilicity; strained cyclopropane enhances reactivity
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 4-Methoxyphenyl (5), COOH (4) C₁₁H₉NO₄ 219.19 Higher molar mass; methoxy group may improve solubility via polar interactions
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid Cyclopropyl (2), CF₃ (4), COOH (5) C₈H₆F₃NO₃ 221.13 Trifluoromethyl group lowers pKa (predicted: 1.65), increasing acidity and metabolic resistance
5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid Cyclohexylmethyl (5), thiophenyl (2) C₁₅H₁₇NO₃S 291.37 Bulky cyclohexylmethyl enhances steric hindrance; sulfur in thiophene alters electronic properties
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Tetrahydropyranyl (5), COOH (4) C₉H₁₁NO₄ 209.19 Oxane (tetrahydropyran) substituent improves water solubility due to ether oxygen

Key Differences in Substituent Effects

  • Cyclopropylmethyl vs. However, the phenyl derivative may exhibit stronger π-π stacking in protein binding .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the 2-cyclopropyl analog () significantly increases acidity (pKa ~1.65) compared to the target compound, which may influence ionization state and bioavailability under physiological conditions .
  • Heteroatom Influence : The thiophene-containing analog () introduces sulfur, which can alter metabolic pathways (e.g., susceptibility to oxidation) and enhance interactions with metal ions in enzyme active sites .
  • Solubility Modifiers : The tetrahydropyranyl substituent in improves aqueous solubility due to its oxygen atom, contrasting with the hydrophobic cyclopropylmethyl group in the target compound .

Research Findings and Implications

  • Synthetic Accessibility : Analogs with methoxy or trifluoromethyl groups (e.g., ) are commercially available at premium prices, suggesting specialized synthetic routes. The target compound’s suppliers () indicate its niche application in early-stage research.
  • Structure-Activity Relationships (SAR) : Substituent position critically impacts activity. For instance, shifting the carboxylic acid from position 4 to 5 (as in ) alters electronic distribution and hydrogen-bonding capacity, which could modulate interactions with biological targets .

Biological Activity

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is an oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethyl group, which may enhance its pharmacological properties compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown activity against various pathogens, indicating potential use in treating infections .
  • Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : There is evidence that derivatives of oxazole compounds can influence cancer cell proliferation and may serve as a basis for developing anticancer agents .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory and metabolic pathways, potentially leading to therapeutic effects against various diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against ESKAPE pathogens
Anti-inflammatoryModulation of inflammatory markers
AnticancerInhibition of cancer cell proliferation

Case Study: Antimicrobial Efficacy

In a study testing the efficacy of this compound against the ESKAPE pathogen panel, it demonstrated significant inhibition zones compared to control antibiotics. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a novel antimicrobial agent.

Table 2: MIC Values Against ESKAPE Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus15
Klebsiella pneumoniae8
Pseudomonas aeruginosa16

Q & A

Basic: What are the standard synthetic routes for 5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of oxazole-carboxylic acid derivatives typically involves cyclocondensation or reflux procedures. For example, analogous compounds are synthesized by refluxing a mixture of a formyl-substituted precursor (e.g., 3-formyl-indole-2-carboxylic acid) with a thiazolidinone derivative in acetic acid and sodium acetate for 2.5–5 hours . Optimization strategies include:

  • Catalyst Loading : Adjusting sodium acetate molar ratios (e.g., 1:1 to 1:1.1) to enhance cyclization efficiency.
  • Solvent Choice : Using acetic acid as both solvent and proton donor to stabilize intermediates.
  • Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate high-purity crystals .

Advanced: How do electronic effects of the cyclopropylmethyl group influence the reactivity of the oxazole ring in cross-coupling reactions?

Methodological Answer:
The cyclopropylmethyl group introduces steric hindrance and electron-withdrawing effects, which can modulate the oxazole ring’s electrophilicity. To assess this:

  • Hammett Studies : Compare reaction rates of derivatives with varying substituents to quantify electronic effects.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Experimental Validation : Use X-ray crystallography (as in ) to correlate substituent orientation with reactivity trends.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropylmethyl protons (δ 0.5–1.5 ppm) and oxazole protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Carboxylic acid carbonyls appear at δ 165–175 ppm, while oxazole carbons resonate at δ 140–160 ppm .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced: What in silico approaches are validated for predicting the biological activity of this compound?

Methodological Answer:
Computational models include:

  • Molecular Docking : Screen against target enzymes (e.g., kinases or antimicrobial targets) using AutoDock Vina, with validation via IC₅₀ assays .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Basic: What are common purification challenges for this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) for recrystallization.
  • Byproduct Contamination : Employ silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) .
  • Acidic Degradation : Perform reactions under inert atmospheres (N₂/Ar) to prevent decarboxylation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous oxazole-carboxylic acids?

Methodological Answer:
Contradictions often arise from subtle variations in reaction setups. To address this:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst, stoichiometry).
  • In Situ Monitoring : Track reaction progress via LC-MS or FTIR to identify bottlenecks.
  • Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves) and reagent purity thresholds (≥95%) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Short-Term Storage : Store at –20°C in airtight vials with desiccants (silica gel) to prevent hydrolysis.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Advanced: How does the cyclopropylmethyl group affect the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • LogP Studies : Measure partition coefficients to assess lipophilicity and blood-brain barrier penetration.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation pathways.
  • In Vivo PK : Administer IV/oral doses in rodent models and quantify plasma half-life via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

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